molecular formula C7H10O B2849669 1-Cyclopropylbut-3-yn-1-ol CAS No. 4480-50-6

1-Cyclopropylbut-3-yn-1-ol

Cat. No.: B2849669
CAS No.: 4480-50-6
M. Wt: 110.156
InChI Key: WMGKDAXGWRRUHT-UHFFFAOYSA-N
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Description

1-Cyclopropylbut-3-yn-1-ol is an organic compound with the molecular formula C₇H₁₀O It is characterized by a cyclopropyl group attached to a butyn-1-ol structure

Preparation Methods

The synthesis of 1-Cyclopropylbut-3-yn-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclopropylacetylene with formaldehyde in the presence of a base, followed by reduction with a suitable reducing agent. Another approach involves the use of cyclopropylmethyl ketone as a starting material, which undergoes a series of reactions including alkynylation and reduction to yield the desired product .

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents, catalysts, and reaction conditions can vary depending on the specific requirements of the production process.

Chemical Reactions Analysis

1-Cyclopropylbut-3-yn-1-ol undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert this compound to its corresponding alkanes or alkenes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups through reactions with appropriate reagents, such as halogenation or esterification reactions.

Common reagents and conditions used in these reactions include strong acids or bases, metal catalysts, and specific solvents to facilitate the desired transformations. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropylbut-3-yn-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: This compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways involving cyclopropyl-containing substrates.

    Medicine: Research into the potential therapeutic applications of this compound includes its use as a precursor for the synthesis of pharmaceutical compounds with potential biological activity.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclopropylbut-3-yn-1-ol involves its interaction with specific molecular targets and pathways. The cyclopropyl group can influence the reactivity and stability of the compound, affecting its interactions with enzymes and other biomolecules. The hydroxyl group can participate in hydrogen bonding and other interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

1-Cyclopropylbut-3-yn-1-ol can be compared with other similar compounds, such as:

    Cyclopropylmethanol: This compound has a similar cyclopropyl group but lacks the alkyne functionality, resulting in different reactivity and applications.

    But-3-yn-1-ol: This compound contains the alkyne and hydroxyl groups but lacks the cyclopropyl group, leading to different chemical properties and uses.

The uniqueness of this compound lies in its combination of the cyclopropyl, alkyne, and hydroxyl functionalities, which provide a versatile platform for various chemical transformations and applications.

Properties

IUPAC Name

1-cyclopropylbut-3-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O/c1-2-3-7(8)6-4-5-6/h1,6-8H,3-5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMGKDAXGWRRUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCC(C1CC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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